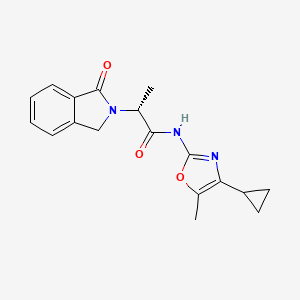![molecular formula C19H21N3O2 B7349781 2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide](/img/structure/B7349781.png)
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide, commonly known as IMMA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMMA is a synthetic compound that belongs to the class of indazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of IMMA is not fully understood. However, studies have suggested that IMMA exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of the PI3K/AKT/mTOR signaling pathway. IMMA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and down-regulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
IMMA has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. IMMA has been reported to induce apoptosis in cancer cells, protect neurons from oxidative stress-induced cell death, and reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
IMMA has several advantages for lab experiments, including its potent anti-cancer activity, neuroprotective effects, and anti-inflammatory properties. However, IMMA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
For research include the development of more efficient synthesis methods, investigating the molecular mechanisms underlying its effects, and exploring its potential applications in other fields.
Méthodes De Synthèse
IMMA can be synthesized using various methods, including the reaction of 2-bromoacetyl indazole with 1-(4-methoxy-3-methylphenyl) ethylamine in the presence of a base. Another method involves the reaction of 2-(2-aminophenyl) indazole with 2-bromo-N-(1-(4-methoxy-3-methylphenyl) ethyl) acetamide in the presence of a catalyst. The purity and yield of IMMA can be improved by using different purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
IMMA has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. IMMA has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. IMMA has also been shown to protect neurons from oxidative stress-induced cell death and reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-10-15(8-9-18(13)24-3)14(2)20-19(23)12-22-11-16-6-4-5-7-17(16)21-22/h4-11,14H,12H2,1-3H3,(H,20,23)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMKBTGOXCCTJI-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC(=O)CN2C=C3C=CC=CC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC(=O)CN2C=C3C=CC=CC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7349710.png)
![N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7349738.png)

![(2R,3R)-2-(1-methylimidazol-2-yl)-N-[3-(1,2-oxazol-3-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7349746.png)
![(2R)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[(6-oxo-1H-pyridin-2-yl)methyl]propanamide](/img/structure/B7349751.png)
![1-[(3aR,6aR)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2,2-dimethylpentan-1-one](/img/structure/B7349757.png)
![[(3aR,6aR)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-(1H-indol-4-yl)methanone](/img/structure/B7349765.png)
![N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7349783.png)
![[(3aR,6aR)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-(2,3-dihydro-1-benzofuran-7-yl)methanone](/img/structure/B7349789.png)
![(2S,3S)-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]-2-pyridin-3-yloxolane-3-carboxamide](/img/structure/B7349794.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide](/img/structure/B7349810.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7349814.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-(1-methylindazol-3-yl)acetamide](/img/structure/B7349819.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B7349834.png)